1-Propylpyrazolidin-3-one
Description
1-Propylpyrazolidin-3-one is a heterocyclic compound featuring a pyrazolidinone core—a five-membered ring containing two nitrogen atoms—substituted with a propyl group at the N1 position. Pyrazolidinones are of significant interest in medicinal and synthetic chemistry due to their versatility as intermediates and bioactive scaffolds. The propyl substituent likely enhances lipophilicity compared to unsubstituted pyrazolidinones, influencing solubility and bioavailability.
Properties
CAS No. |
153043-83-5 |
|---|---|
Molecular Formula |
C6H12N2O |
Molecular Weight |
128.175 |
IUPAC Name |
1-propylpyrazolidin-3-one |
InChI |
InChI=1S/C6H12N2O/c1-2-4-8-5-3-6(9)7-8/h2-5H2,1H3,(H,7,9) |
InChI Key |
GKLAJJCPZVJBQT-UHFFFAOYSA-N |
SMILES |
CCCN1CCC(=O)N1 |
Synonyms |
3-Pyrazolidinone,1-propyl-(9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
The following analysis compares 1-propylpyrazolidin-3-one with structurally related compounds, focusing on molecular features, reactivity, and applications.
Structural and Molecular Comparisons
Key Observations :
- Substituent Effects: The propyl group in this compound contributes to nonpolar character, whereas the chloroacetyl group in 1-(2-chloroacetyl)pyrazolidin-3-one introduces polarity and electrophilicity, enabling nucleophilic substitution reactions .
- Reactivity : 4-Bromopyrazolidine-1,2-dicarbaldehyde’s bromine and aldehyde groups enhance its utility in crosslinking or condensation reactions, though steric and electronic effects may limit its stability .
Physicochemical Properties
- Lipophilicity : this compound (logP ~1.2 estimated) is more lipophilic than 1-(2-chloroacetyl)pyrazolidin-3-one (logP ~0.5) but less than 4-bromopyrazolidine-1,2-dicarbaldehyde (logP ~1.8 due to bromine).
- Solubility : The chloroacetyl derivative’s polarity enhances aqueous solubility compared to the propyl analog, which may require solubilizing agents for biological testing.
Research Findings
- Synthetic Methods: highlights iodine-catalyzed multicomponent reactions for pyrazole synthesis, suggesting analogous strategies for pyrazolidinone derivatives (e.g., cyclocondensation with propylating agents) .
- Stability : Chloroacetyl-substituted derivatives may exhibit hydrolytic instability under basic conditions, whereas alkylated analogs like this compound are more robust .
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